molecular formula C24H43N8O14PS2 B588001 Diglutathionyl Mustard Phosphoramide CAS No. 145784-68-5

Diglutathionyl Mustard Phosphoramide

Cat. No.: B588001
CAS No.: 145784-68-5
M. Wt: 762.744
InChI Key: UVGSFFNNXIWBSA-VGWMRTNUSA-N
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Description

Diglutathionyl Mustard Phosphoramide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes glutathione moieties and a phosphoramide mustard group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diglutathionyl Mustard Phosphoramide typically involves the conjugation of glutathione with a phosphoramide mustard precursor. The process can be divided into several steps:

    Preparation of Phosphoramide Mustard Precursor: This involves the reaction of a suitable amine with phosphorus oxychloride to form the phosphoramide mustard.

    Conjugation with Glutathione: The phosphoramide mustard is then reacted with glutathione under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Diglutathionyl Mustard Phosphoramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Diglutathionyl Mustard Phosphoramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diglutathionyl Mustard Phosphoramide involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound targets DNA by forming covalent bonds with the nucleophilic sites on the DNA strands. This results in the formation of interstrand and intrastrand crosslinks, which are highly cytotoxic .

Comparison with Similar Compounds

  • Melphalan
  • Mechlorethamine
  • Ifosfamide
  • Carmustine
  • Lomustine
  • Nimustine

Comparison: Diglutathionyl Mustard Phosphoramide is unique due to its dual functionality, combining the properties of glutathione and phosphoramide mustard. This dual functionality enhances its ability to target cancer cells and overcome drug resistance mechanisms. Compared to other nitrogen mustard derivatives, this compound exhibits improved solubility and stability, making it a promising candidate for further development in anticancer therapies .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGSFFNNXIWBSA-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N8O14PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747629
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145784-68-5
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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